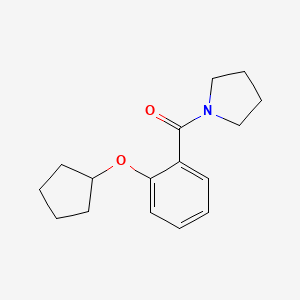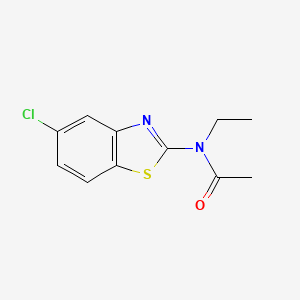![molecular formula C21H31N3O B7629497 N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide, also known as MEAI, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. MEAI is a synthetic compound that belongs to the piperidine class of drugs and has been found to exhibit both stimulant and hallucinogenic properties.
作用機序
N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide acts as a monoamine reuptake inhibitor, which means it blocks the reuptake of dopamine, norepinephrine, and serotonin in the brain, resulting in an increase in their levels. This leads to an increase in the activity of these neurotransmitters, which can have a positive effect on mood, motivation, and reward. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide also binds to serotonin receptors, which may contribute to its hallucinogenic properties.
Biochemical and Physiological Effects:
N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide has been found to increase heart rate, blood pressure, and body temperature, which are typical physiological effects associated with stimulant drugs. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide has also been shown to induce hallucinations, altered perception, and changes in mood and behavior, which are characteristic of hallucinogenic drugs. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its psychoactive effects.
実験室実験の利点と制限
N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide can be easily synthesized in the laboratory and can be used to study the effects of monoamine reuptake inhibition on neurotransmitter levels and behavior. However, N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide also has several limitations, including its potential for abuse and lack of long-term safety data. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide is also a controlled substance in many countries, which limits its availability for research purposes.
将来の方向性
There are several future directions for N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide research, including its potential use as a treatment for depression, anxiety, and addiction. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide may also be useful in the study of monoamine reuptake inhibition and its effects on neurotransmitter levels and behavior. Further research is needed to determine the long-term safety and efficacy of N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide and its potential therapeutic applications.
合成法
The synthesis of N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide involves the reaction of 1-methyl-3-(2-nitrophenyl)indole with 2-methylpropylamine, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 4-piperidone to yield N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide. The purity and yield of the final product can be improved through recrystallization and chromatography techniques.
科学的研究の応用
N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide has been primarily studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and addiction. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide has also been shown to enhance cognitive function, memory, and learning.
特性
IUPAC Name |
N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-16(2)14-24-12-9-17(10-13-24)21(25)22-11-8-18-15-23(3)20-7-5-4-6-19(18)20/h4-7,15-17H,8-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYYZDLVVYPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)NCCC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)

![(3-Methylpiperidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)methanone](/img/structure/B7629445.png)
![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)



![(4Z)-4-[(4-cyanophenyl)methylidene]-2-ethyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7629508.png)
![3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B7629513.png)
![N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide](/img/structure/B7629516.png)